molecular formula C6H10BrN3S B1400042 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine CAS No. 1340124-15-3

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1400042
CAS No.: 1340124-15-3
M. Wt: 236.14 g/mol
InChI Key: FGYQDBJISVECEF-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number: 1340124-15-3. It has a molecular weight of 236.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The linear formula of this compound is C6H10BrN3S . For a more detailed molecular structure, you may refer to resources such as ChemSpider .

Scientific Research Applications

Noncovalent Interactions in Thiadiazole Derivatives

  • A study by El-Emam et al. (2020) analyzed the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. They found significant insights into the intermolecular interactions in these compounds, highlighting their potential for various applications.

Synthesis and Reactivity

  • Werber, Buccheri, and Gentile (1977) reported on the synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles. This research contributes to understanding the chemical behavior of thiadiazoles in different reactions.

Amination of Thiadiazoles

  • Research by Rawat and Verma (2021) focused on the amination of C5-bromo-imidazo[2,1-b][1,3,4] thiadiazole. This study highlights a method for modifying thiadiazole derivatives, which can be crucial for developing new compounds in pharmaceuticals and materials science.

Structural Analysis of Thiadiazole Derivatives

  • Zhu et al. (2016) conducted a structural analysis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives. Understanding the molecular structure of these compounds is key to their potential application in various fields, including drug design.

Safety and Hazards

The safety information available indicates that 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine has a GHS07 pictogram with a signal word "Warning" . For more detailed safety and hazard information, you may refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQDBJISVECEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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